Pirbuterol

Description

Historical Context of Beta-Adrenergic Agonist Development

The history of beta-adrenergic agonists in treating respiratory ailments dates back over a century. Early in the 20th century, sympathomimetic agents, known for thousands of years in Chinese medicine, were introduced to Western medicine for respiratory tract disorders. ersnet.org Adrenaline (epinephrine) was among the first to be used, initially administered orally with limited effect due to metabolism, but later found to be effective when given subcutaneously or by inhalation, although associated with systemic side effects. wikipedia.orgnih.gov

A significant step forward occurred in the 1940s with the discovery of isoproterenol (B85558) (isoprenaline), a synthetic catecholamine derivative. wikipedia.orgmdpi.comwikipedia.org Isoproterenol was a beta-adrenergic selective agonist that lacked alpha-adrenergic activity, representing a major advance towards selective bronchodilation compared to epinephrine (B1671497). mdpi.comnih.gov Its use became widespread for asthma treatment, particularly with the advent of pressurized metered-dose inhalers in the mid-1950s. wikipedia.orgatsjournals.org

Further understanding of adrenergic receptors in 1948 by Ahlquist led to their classification into alpha and beta types, based on varying physiological responses in different organs. mdpi.comnih.govrevespcardiol.org This was followed by the subdivision of beta-adrenergic receptors into beta-1 and beta-2 subtypes by Lands and colleagues in 1967. ersnet.orgmdpi.comnih.govnih.gov This crucial discovery paved the way for the development of more selective beta-2 adrenergic agonists, aiming to target bronchial smooth muscle with reduced cardiovascular effects mediated by beta-1 receptors. mdpi.comnih.gov

Evolution of Bronchodilator Therapies

The evolution of bronchodilator therapies has been marked by a continuous effort to improve efficacy, duration of action, and receptor selectivity while minimizing side effects. Following the introduction of less selective agents like epinephrine and isoproterenol, the discovery of beta-receptor subtypes spurred the development of selective beta-2 agonists.

The 1960s and 1970s saw the introduction of several relatively selective beta-2 adrenergic agonists for inhalation, including salbutamol (B1663637) (albuterol) and terbutaline (B1683087). ersnet.orgwikipedia.orgnih.govatsjournals.org These agents offered a rapid onset of action and a bronchodilation effect lasting typically 4 to 6 hours, becoming the preferred bronchodilators for acute symptom relief. atsjournals.org Salbutamol, in particular, became a widely used short-acting beta-2 agonist (SABA). ersnet.org

Despite the success of SABAs, their short duration of action was a limitation for the long-term control of persistent symptoms, especially nocturnal asthma. ersnet.org This led to the development of long-acting beta-2 agonists (LABAs) in the 1980s, such as salmeterol (B1361061) and formoterol (B127741), which provided bronchodilation for up to 12 hours, improving convenience for patients with more persistent symptoms. ersnet.orgwikipedia.org More recently, ultra-LABAs with a 24-hour duration of action have been developed. oatext.com

The understanding of asthma management has also evolved, with guidelines emphasizing the importance of anti-inflammatory agents, such as inhaled corticosteroids, alongside bronchodilators for disease control. rxlist.com Combination therapies, particularly involving LABAs and inhaled corticosteroids, have become a cornerstone of asthma management. ersnet.org Dual bronchodilator therapies combining LABAs and long-acting muscarinic antagonists (LAMAs) have also emerged as important options for managing chronic obstructive pulmonary disease (COPD). oatext.comdovepress.com

Significance of Pirbuterol within Beta-2 Adrenergic Receptor Agonist Research

This compound holds significance within beta-2 adrenergic receptor agonist research as a selective beta-2 adrenergic agonist developed during the era focused on creating compounds with improved selectivity for bronchial smooth muscle. nih.govtandfonline.com Structurally, this compound differs from albuterol by the substitution of a pyridine (B92270) ring for the benzene (B151609) ring. taylorandfrancis.com

In vitro and in vivo studies have demonstrated that this compound exhibits a preferential effect on beta-2 adrenergic receptors compared to isoproterenol. rxlist.comdrugbank.comnih.gov While beta-2 receptors are predominant in bronchial smooth muscle, research indicates the presence of beta-2 receptors in the human heart, though their precise function remains under investigation. rxlist.comdrugbank.comnih.gov

The mechanism of action of this compound, like other beta-adrenergic agonists, is attributed to the stimulation of intracellular adenyl cyclase through beta-adrenergic receptors. drugbank.comnih.gov This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comnih.gov Increased levels of cAMP are associated with the relaxation of bronchial smooth muscle and the inhibition of the release of mediators of immediate hypersensitivity from cells, such as mast cells. drugbank.comnih.gov

Research findings have investigated the bronchodilator efficacy of this compound. For instance, a study comparing this compound delivered by a breath-actuated aerosol inhaler with a placebo in patients with asthma demonstrated significantly greater bronchodilation with this compound. nih.govtandfonline.com The study showed a mean percent increase in FEV1 of 41.2% for this compound compared to 25.4% for placebo. nih.govtandfonline.com The duration of improvement of greater than 15% over baseline FEV1 was 4.5 hours for the this compound group compared to 1.8 hours for the placebo group. nih.govtandfonline.com These findings indicated that this compound provided clinically significant bronchodilation with a duration of effect consistent with other short-acting beta-2 agonists available at the time. nih.govtandfonline.com

Another aspect of research involved assessing the cardiovascular effects of this compound. Studies comparing this compound to other beta-adrenergic agonists like metaproterenol (B1677457) have been conducted. rxlist.com While beta-adrenergic agonists can produce cardiovascular effects, studies with this compound at recommended doses have indicated that such effects are uncommon. rxlist.com Clinical trials have assessed parameters such as pulse rate and blood pressure, and some studies have reported no significant difference in cardiovascular parameters between this compound and placebo. nih.govtandfonline.com However, it is recognized that, like other inhaled beta-adrenergic agonists, this compound can potentially lead to cardiovascular effects in some individuals. rxlist.com

The development and study of this compound contributed to the broader understanding of beta-2 adrenergic receptor pharmacology and the clinical application of selective beta-2 agonists in managing reversible obstructive airways disease. Its profile as a selective, short-acting beta-2 agonist provided another therapeutic option in the evolving landscape of bronchodilator therapies.

Below is a table summarizing some key research findings related to this compound's bronchodilator efficacy from a representative study:

| Parameter | This compound (400 µg) | Placebo | Statistical Significance (p-value) |

|---|---|---|---|

| Mean Peak % Increase in FEV1 | 41.2% | 25.4% | 0.0038 |

| Mean Duration of >15% FEV1 Improvement | 4.5 hours | 1.8 hours | 0.0022 |

This data highlights the significant bronchodilator effect observed with this compound compared to placebo in the studied population.

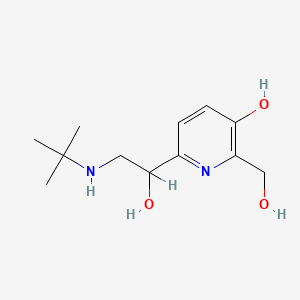

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDBNKDJNJQRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate) | |

| Record name | Pirbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046937 | |

| Record name | Pirbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.22e+00 g/L | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38677-81-5, 38029-10-6 | |

| Record name | (±)-Pirbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Pharmacology and Molecular Interactions of Pirbuterol

Beta-Adrenergic Receptor Binding Affinity and Selectivity

Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.orgnih.gov Pirbuterol exerts its effects by binding to these receptors. nih.govdrugbank.com

Preferential Beta-2 Adrenergic Receptor Agonism

In vitro and in vivo studies have demonstrated that this compound exhibits a preferential effect on beta-2 adrenergic receptors compared to isoproterenol (B85558). nih.govdrugbank.comhmdb.ca Beta-2 adrenergic receptors are the predominant adrenergic receptors found in bronchial smooth muscle, and their activation leads to relaxation. nih.govdrugbank.comatsjournals.org This selectivity for beta-2 receptors in the airways is key to this compound's utility as a bronchodilator. nih.govdrugbank.com

Quantitative Ligand-Receptor Binding Studies

Quantitative ligand-receptor binding studies are employed to determine the affinity of a ligand for its receptor. These studies often involve saturation and competition experiments using labeled ligands to determine parameters such as the equilibrium dissociation constant (Kd) and the inhibition constant (Ki). biorxiv.orgacs.orgncs-conference.org The Ki value provides an indirect measure of the affinity between a receptor and an unlabeled ligand in a competitive binding assay. ncs-conference.org While specific quantitative binding data (like Ki or Kd values) for this compound were not extensively detailed in the search results, the literature indicates that such studies are fundamental in characterizing the interaction between beta-adrenergic agonists and their receptors. biorxiv.orgresearchgate.net The preferential effect of this compound on beta-2 receptors is established through such pharmacological evaluations. nih.govdrugbank.comhmdb.ca

Beta-1 Adrenergic Receptor Activity and Physiological Implications

Although this compound shows preferential activity at beta-2 receptors, data indicate the presence of a population of beta-2 receptors in the human heart. nih.govdrugbank.comhmdb.ca The concentration of these receptors in the heart is estimated to be between 10-50%. nih.govdrugbank.comhmdb.ca While the precise function of these cardiac beta-2 receptors has not been definitively established, beta-adrenergic agonists, including those with beta-2 activity, can have effects on the cardiovascular system. wikipedia.orgnih.govdrugbank.com Beta-1 adrenergic receptors are also present in the heart and primarily mediate increases in heart rate and contractility upon activation. wikipedia.orgclevelandclinic.org Some beta-2 agonists may exhibit lesser activity at beta-1 receptors. nih.gov The combination of beta-2 and lesser beta-1 activity has been noted in the context of this compound, and this has been explored in certain physiological conditions. nih.gov

Intracellular Signaling Cascades Induced by this compound

The binding of this compound to beta-adrenergic receptors initiates a series of intracellular events that ultimately lead to the observed physiological effects. nih.govdrugbank.com

Adenylyl Cyclase Activation and Cyclic AMP Production

A primary mechanism by which beta-adrenergic agonists, including this compound, exert their effects is through the stimulation of intracellular adenylyl cyclase. nih.govdrugbank.comhmdb.canih.gov Beta-adrenergic receptors, particularly the beta-2 subtype, are coupled to stimulatory G proteins (Gs). nih.govatsjournals.orgmdpi.com Upon agonist binding, the activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). nih.govdrugbank.comhmdb.canih.gov This leads to increased intracellular levels of cAMP. nih.govdrugbank.comhmdb.canih.gov

Influence on Mediator Release from Hypersensitivity Cells

Beta-adrenergic agonists, including this compound, are known to inhibit the release of mediators from immediate hypersensitivity cells, such as mast cells. drugbank.comnih.gov This inhibitory effect is mediated through the increase in intracellular c-AMP levels resulting from the activation of beta-2 adrenergic receptors. drugbank.comnih.gov The stabilization of mast cells by beta-agonists has recognized value in the prevention of asthma. researchgate.net Both short- and long-acting beta-agonists are effective against mast cells, although the extent of inhibitory activity can vary between agonists. researchgate.net Studies on other beta-agonists like salbutamol (B1663637) have shown inhibition of FcεRI-mediated degranulation and the release of mediators like histamine, PGD2, and LTs from human mast cells. researchgate.net While tolerance to the mast-cell-stabilizing effects of beta-agonists can develop, potentially more readily than tolerance to smooth muscle relaxation, the ability to bronchodilate might mask the consequences of unchecked mediator release. researchgate.net

Receptor Dynamics and Functional Selectivity

G protein-coupled receptors (GPCRs), including beta-adrenergic receptors, are highly flexible proteins that exist in multiple conformational states. acs.orgplos.org Ligand binding alters the relative populations of these states. acs.org Agonists shift the equilibrium towards active-like receptor conformations, promoting the binding and activation of G proteins, thereby initiating signaling through various pathways. acs.org The concept of functional selectivity, or biased signaling, recognizes that ligands for a single receptor can engage distinct downstream pathways with differing relative efficacies by stabilizing different receptor conformational ensembles. researchgate.net

Agonist-Induced Receptor Conformation Changes

Agonist binding to GPCRs leads to conformational changes in the transmembrane region that are crucial for activating cytosolic signaling pathways. acs.org Biophysical studies suggest that agonists shift the receptor conformational landscape in favor of a unique active conformation compared to the unliganded state. frontiersin.orgbiorxiv.org However, the precise nature of these conformational differences and how they translate to varying signaling responses is still being elucidated. frontiersin.orgbiorxiv.org Studies on beta-1 adrenergic receptors suggest that agonist binding can induce rotamer conformational changes in specific serine residues (Ser212 and Ser215 in β1AR) that influence interactions between transmembrane helices. nih.gov Full agonists appear to achieve these changes and stabilize the ligand binding pocket more effectively than partial agonists. nih.gov Computational studies using agonists as probes for the beta-2 adrenergic receptor (β2AR) suggest that different ligands can bind preferentially to distinct predicted conformers of the receptor. plos.org It is also proposed that beta-2 agonists may exert their effects not necessarily by inducing a conformational change, but by binding to and stabilizing receptors in their activated state, thus amplifying the basal receptor activity. atsjournals.org

Beta-Arrestin Recruitment and Receptor Desensitization Research

Beta-arrestins are adaptor proteins that are recruited to GPCRs following agonist-stimulated phosphorylation by G protein-coupled receptor kinases (GRKs). nih.govcapes.gov.breuropeanreview.org This recruitment plays a significant role in receptor desensitization and internalization. nih.govcapes.gov.breuropeanreview.orgpnas.org Beta-arrestins can uncouple GPCRs from their cognate G alpha subunits, reducing the receptor's responsiveness to further agonist stimulation. nih.gov They also facilitate receptor internalization by linking them to clathrin-coated pits. nih.gov This process is thought to "arrest" the initial G-protein-triggered signal. nih.gov Research on β2AR has shown that GRK phosphorylation creates a binding site for beta-arrestin, which further alters the receptor conformation, impeding Gs protein coupling and preventing signaling via c-AMP. mdpi.com Beta-arrestin recruitment to β2AR is essential for agonist-promoted internalization of the receptor. pnas.org Studies have explored the potential of biased ligands that selectively activate Gs pathways while avoiding beta-arrestin-mediated effects as a strategy to improve the functional consequences of β2AR activation and attenuate functional desensitization. pnas.org

Role of Intracellular Water Molecules in Ligand-Receptor Stabilization

Molecular dynamics simulations have highlighted the significant role of internal water molecules in the stabilization of the interaction network between agonists and beta-adrenergic receptors. plos.org These water molecules can contribute to the stabilization of novel interactions between the ligand and the receptor, both at the interface of transmembrane helices with the ligand's functional groups. plos.org For instance, in simulations of isoprenaline binding to beta-1 and beta-2 adrenergic receptors, internal water molecules were found to contribute to the stabilization of the interaction network between the agonist and the receptor. plos.org The interaction network between the ethanolamine (B43304) moiety of agonists and the anchor site formed by specific aspartate and asparagine residues can be substantially different compared to antagonists due to the presence of water molecules that enter the cavity and stabilize new interactions. plos.org Simulations of β2AR have also revealed that in the absence of a ligand, a water molecule can migrate and interact with specific serine residues in transmembrane helix 5. Furthermore, some ligand-receptor interactions, such as the interaction between a ligand and an asparagine residue (Asn312) in β2AR, can be mediated by a water molecule. acs.org The presence of water molecules in hydrophobic pockets within the receptor binding cavity can also contribute to ligand stabilization. nih.gov

Synthetic Methodologies and Structure Activity Relationships Sar of Pirbuterol

Chemical Synthesis Pathways and Derivatization Studies

The synthesis of pirbuterol involves chemical routes designed to construct its core pyridin-3-ol structure and attach the characteristic amino-hydroxyethyl side chain and hydroxymethyl group.

Approaches to this compound Synthesis

Various methods have been developed for the synthesis of this compound. One approach involves the hydroxymethylation of a precursor compound, specifically 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine, by heating it with aqueous formaldehyde (B43269) in the presence of a weak base, such as triethylamine. google.com This process allows for a single-step synthesis from a potentially commercially available precursor. google.com this compound is often isolated as a salt, such as the hydrochloride. google.com

Another described method involves a sequence starting from 2-phenyl-4H-1,3-dioxino[5,4-b]pyridine-6-carbaldehyde. This intermediate is reacted with methyltriphenylphosphonium (B96628) bromide to introduce a vinyl group, followed by epoxidation with m-chloroperbenzoic acid to form an epoxide intermediate. drugfuture.com This epoxide is then reacted with tert-butylamine, and subsequent deprotection and treatment with HCl yield this compound hydrochloride. drugfuture.com

Earlier processes for synthesizing this compound and its analogs often involved epoxide intermediates. google.com However, some of these methods faced challenges, such as the generation of noxious sulfide (B99878) by-products during the epoxidation step and the relatively low reactivity of the epoxide intermediate with tert-butylamine, requiring excess reagent and longer reaction times. google.com Improvements and alternative approaches have been explored, including the isolation of a this compound precursor as a maleate (B1232345) salt and the use of hydrogenolysis instead of hydrolysis in the final stage. google.comgoogle.com

Enantioselective Synthesis Research

This compound possesses a chiral center at the hydroxylated carbon in the side chain. While this compound is commonly used as a racemic mixture, research into enantioselective synthesis of beta-2 agonists is an important area due to the potential for different pharmacological properties between enantiomers. researchgate.net The (R)-enantiomers of beta-2 agonists generally show higher bronchodilatory activity. researchgate.net

Although specific detailed reports on the enantioselective synthesis of this compound were not extensively found in the provided context, the field of asymmetric synthesis, particularly for arylethanolamines which include beta-2 agonists, is well-established. Approaches often involve the use of chiral catalysts or starting materials from chiral pools. acs.orgchiralpedia.com For example, enantioselective synthesis of other beta-2 agonists like salbutamol (B1663637) has been achieved through methods such as asymmetric catalytic hydrogenation of ketone precursors in the presence of chiral ligands. acs.orggoogle.com These general principles in asymmetric synthesis are relevant to the potential development of enantioselective routes for this compound.

Structural Modifications and Pharmacological Activity Correlation

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound like this compound affect its interaction with biological targets, specifically beta-adrenoceptors. Beta-receptor ligands, including agonists like this compound, often belong to the aryl- or heteroaryl-ethanolamine series. oup.com

Impact of Pyridine (B92270) Ring Substitution on Beta-Adrenoceptor Activity

This compound is distinguished from other beta-agonists like albuterol and terbutaline (B1683087) by its pyridine ring. nih.govslideplayer.com Albuterol and terbutaline contain a benzene (B151609) ring with hydroxyl substitutions. slideplayer.comguidetopharmacology.orgwikipedia.org The substitution of the benzene ring with a pyridine ring in this compound influences its interaction with beta-adrenoceptors. This compound demonstrates a preferential effect on beta-2 adrenergic receptors compared to isoproterenol (B85558). nih.govdrugbank.com This selectivity is a key aspect of its therapeutic use as a bronchodilator, targeting the beta-2 receptors predominant in bronchial smooth muscle. nih.govdrugbank.com

While the provided context does not offer detailed data tables specifically on the impact of various substitutions on the pyridine ring of this compound itself on beta-adrenoceptor activity, SAR studies on pyridine ring substitutions in other compound classes have shown effects on receptor selectivity and activity. nih.gov In the context of beta-agonists, the nature and position of substituents on the aromatic or heteroaromatic ring are known to influence potency and selectivity. oup.com The presence of the hydroxymethyl group at the 2-position and the hydroxyl group at the 3-position of the pyridine ring, in addition to the ethanolamine (B43304) side chain at the 6-position, are key structural features of this compound that contribute to its beta-2 agonist activity. nih.govmetabolomicsworkbench.org

Side Chain Modifications and Receptor Stimulation

The ethanolamine side chain, specifically the presence of a secondary amine, is essential for the receptor stimulation activity of beta-adrenergic agonists in the phenylethanolamine series. oup.com In this compound, this side chain is a 2-(tert-butylamino)-1-hydroxyethyl group. nih.govmetabolomicsworkbench.org The bulky tert-butyl group on the nitrogen atom of the amino group is a common feature in selective beta-2 agonists like salbutamol and terbutaline, contributing to their selectivity for beta-2 receptors over beta-1 receptors. oup.comnih.gov

Modifications to the side chain can significantly impact receptor interaction. For instance, substitution at the alpha carbon of the phenylethanolamine side chain can decrease or suppress beta-adrenergic activity. oup.com The hydroxyl group on the beta carbon (C1 in the side chain) is also critical for binding to the receptor's active site, interacting with specific amino acid residues. atsjournals.orgresearchgate.net The stereochemistry at this chiral center is particularly important, with the (R)-enantiomer typically exhibiting higher activity. researchgate.net

Influence of Aromatic Moiety on Intrinsic Sympathomimetic Activity

For beta-adrenoceptor antagonists, ISA can be modulated by variations in the aromatic nucleus, particularly by electron-withdrawing groups on meta- and para-positions. oup.com In the case of beta-agonists like this compound, the pyridine ring, with its nitrogen atom and hydroxyl and hydroxymethyl substituents, serves as the "aromatic equivalent" that interacts with the receptor binding site. oup.com The specific arrangement of these groups on the pyridine ring of this compound contributes to its agonist efficacy and selectivity for beta-2 receptors. nih.govdrugbank.com Compared to isoproterenol, which has a catechol (dihydroxyphenyl) ring, the pyridine ring in this compound, along with the tert-butyl group on the amine, contributes to its improved beta-2 selectivity and longer duration of action because it is not a substrate for the enzyme Catechol-O-methyltransferase (COMT). slideplayer.com

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling techniques are powerful tools employed to investigate the interaction between this compound and the β₂ adrenoreceptor at a molecular level unifap.brboulderbiocomputing.com. These methods can help explain observed SARs and guide the design of new compounds with potentially improved properties oncodesign-services.comboulderbiocomputing.com. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis are commonly used in this context mdpi.comunifap.bracs.orguneb.br.

Molecular docking studies aim to predict the preferred orientation (binding pose) and affinity of this compound within the binding site of the β₂ adrenoreceptor mdpi.comunifap.bruneb.br. By analyzing the interactions between different parts of the this compound molecule (e.g., hydroxyl groups, amine, pyridine ring) and specific amino acid residues in the receptor, researchers can gain insights into the key structural features responsible for binding and activation unifap.br. For instance, the hydroxyl groups and the amine functionality are typically involved in hydrogen bonding interactions with the receptor, which are critical for high-affinity binding and efficacy.

Molecular dynamics simulations extend the static picture provided by docking by simulating the dynamic behavior of the this compound-receptor complex over time mdpi.comuneb.brmdpi.com. These simulations can reveal the stability of the binding pose, conformational changes in both the ligand and the receptor upon binding, and the strength and duration of specific interactions mdpi.com. This dynamic perspective is invaluable for understanding the nuances of ligand-receptor recognition and activation.

Quantitative Structure-Activity Relationship (QSAR) analysis seeks to establish mathematical models that correlate structural descriptors of a series of compounds (including this compound and its analogs) with their biological activity mdpi.comoncodesign-services.comunifap.bracs.org. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for this compound and related compounds with known β₂ adrenergic activity, QSAR models can identify which molecular properties are most influential in determining activity unifap.bracs.org. These models can then be used to predict the activity of new, untested compounds and to guide the synthesis of analogs with desired properties oncodesign-services.comacs.org. Quantum chemical calculations can provide realistic molecular parameters for QSAR studies, offering a more accurate description of electronic effects unifap.br.

While specific detailed research findings and data tables exclusively focused on computational studies of this compound's SAR were not extensively detailed in the search results, the general application of these techniques to β₂ adrenergic agonists and SAR studies is well-established researchgate.netaucegypt.edu. Studies on similar bronchodilators like salmeterol (B1361061) and formoterol (B127741) have utilized computational methods to understand their interactions with the β₂ receptor and the basis for their long duration of action researchgate.net. These studies often involve predicting binding poses, analyzing interaction energies, and correlating structural variations with observed pharmacological differences.

For example, computational studies on related β₂ agonists have explored the role of lipophilicity and the length of linker regions in determining receptor residence time and duration of action researchgate.net. Molecular modeling can visualize how different substituents on the core structure of agonists like this compound might affect their fit into the receptor binding pocket and their interactions with surrounding amino acids unifap.br.

Although specific data tables from computational studies on this compound's SAR were not found, a hypothetical representation of the type of data generated in such studies is shown below, illustrating how calculated molecular descriptors or interaction energies might correlate with biological activity.

Hypothetical Data from Computational SAR Study of this compound Analogs

| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Docking Score (kcal/mol) | pIC₅₀ (Predicted) |

| This compound | -0.1 uni.lu | 5 | -7.5 | 7.2 |

| Analog A | 0.5 | 4 | -7.0 | 6.8 |

| Analog B | -0.8 | 6 | -7.9 | 7.5 |

| Analog C | 0.2 | 5 | -7.3 | 7.0 |

Computational studies, therefore, provide a valuable in silico approach to complement experimental SAR studies, allowing for the prediction of activity, the identification of key structural determinants of binding and efficacy, and the rational design of novel this compound analogs oncodesign-services.comunifap.brboulderbiocomputing.com.

Pharmacokinetic and Pharmacodynamic Profiling of Pirbuterol

Absorption and Systemic Exposure Studies

Pirbuterol is typically administered via inhalation, which allows for direct delivery to the target site in the lungs nih.govcore.ac.uk. This route of administration is preferred to maximize local therapeutic effects while minimizing systemic exposure and potential side effects nih.govcore.ac.uk.

Systemic Blood Levels Following Inhalation and Assay Sensitivity

Following the inhalation of this compound, systemic blood levels are generally low. Studies have shown that after inhaling doses up to 0.8 mg (twice the maximum recommended dose), systemic blood levels of this compound are below the limit of assay sensitivity, which ranges from 2 to 5 ng/mL wikipedia.orgnyallergy.comrxlist.comdrugs.com. This indicates that minimal systemic absorption occurs following administration by inhalation unboundmedicine.comunboundmedicine.com.

Metabolism and Biotransformation Pathways

The metabolism of this compound involves biotransformation pathways that render the compound more water-soluble for excretion slideshare.net.

Role of Catechol-O-Methyltransferase (COMT) in this compound Metabolism

Unlike some other catecholamine-derived beta-adrenergic agonists, this compound is not metabolized by the enzyme catechol-O-methyltransferase (COMT) wikipedia.orgnyallergy.comrxlist.comdrugs.comuobaghdad.edu.iq. This is attributed to this compound not possessing a catechol moiety in its structure uobaghdad.edu.iq. This resistance to COMT metabolism contributes to its pharmacokinetic profile.

Sulfate (B86663) Conjugate Formation

A significant metabolic pathway for this compound in humans is the formation of sulfate conjugates nih.gov. This Phase II metabolic reaction involves the conjugation of this compound with sulfate, increasing its polarity and facilitating its elimination from the body slideshare.netneu.edu.tr.

Excretion and Elimination Kinetics

This compound and its metabolites are primarily eliminated from the body through excretion, with the kidneys playing a major role slideshare.net.

Urinary Recovery of this compound and its Conjugates

Following administration by aerosol, a substantial portion of the this compound dose is recovered in the urine. A mean of 51% of the administered dose is recovered in urine as a combination of unchanged this compound and its sulfate conjugate wikipedia.orgnyallergy.comrxlist.comdrugs.com. The percentage of the dose recovered in urine as this compound and its sulfate conjugate does not change significantly across the dose range of 0.4 to 0.8 mg and is comparable to the recovery observed after oral administration nyallergy.comrxlist.comdrugs.com. The plasma half-life measured after oral administration is approximately 2 hours nyallergy.comrxlist.comdrugs.com.

Table 1: Summary of this compound Pharmacokinetic Parameters following Inhalation

| Parameter | Finding | Source(s) |

| Systemic Blood Levels (up to 0.8 mg dose) | Below limit of assay sensitivity (2-5 ng/mL) | wikipedia.orgnyallergy.comrxlist.comdrugs.com |

| Metabolism by COMT | Not metabolized | wikipedia.orgnyallergy.comrxlist.comdrugs.comuobaghdad.edu.iq |

| Major Metabolic Pathway | Sulfate conjugate formation | ncats.ionih.gov |

| Urinary Recovery (this compound + Sulfate Conjugate) | Mean 51% of dose | wikipedia.orgnyallergy.comrxlist.comdrugs.com |

| Plasma Half-life (after oral administration) | Approximately 2 hours | nyallergy.comrxlist.comdrugs.com |

Plasma Half-Life Characteristics Following Administration

Following oral administration, this compound has a plasma half-life of approximately two hours. rxlist.comwikidoc.orgnyallergy.comwikipedia.orgmedscape.comdoctorlib.org Systemic blood levels of this compound remain below the limit of assay sensitivity (2-5 ng/ml) after inhalation of doses up to 800 mcg, which is twice the maximum recommended dose. rxlist.comwikidoc.orgnyallergy.comdoctorlib.orgmedicaldialogues.inncats.ioncats.io Approximately 51% of the administered dose is recovered in urine as this compound and its sulfate conjugate following aerosol administration. rxlist.comwikidoc.orgnyallergy.commedicaldialogues.inncats.ioncats.io this compound is not metabolized by catechol-O-methyltransferase. rxlist.comwikidoc.orgnyallergy.commedicaldialogues.inncats.ioncats.io The percentage of the administered dose recovered as this compound and its sulfate conjugate does not change significantly within the dose range of 400 mcg to 800 mcg and is comparable to that observed after oral administration. rxlist.comnyallergy.commedicaldialogues.in

Pharmacodynamic Markers of Response

The pharmacologic effects of beta-adrenergic agonist drugs, including this compound, are partly attributed to the stimulation of intracellular adenylyl cyclase through beta-adrenergic receptors. rxlist.comwikidoc.orgmedicaldialogues.inncats.ioncats.ionih.govdrugbank.commhmedical.comdrugbank.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (c-AMP). rxlist.comwikidoc.orgmedicaldialogues.inncats.ioncats.ionih.govdrugbank.commhmedical.comdrugbank.com

Correlation of Systemic Exposure with Bronchodilator Effect

While systemic blood levels of this compound are generally low following inhalation, its bronchodilator activity is clinically evident. rxlist.comwikidoc.orgmedicaldialogues.inncats.io The bronchodilator effect is primarily mediated through the stimulation of beta-2 adrenergic receptors in the bronchial smooth muscle. rxlist.comwikidoc.orgmedicaldialogues.innih.govdrugbank.commhmedical.comdrugbank.com Although this compound has a preferential effect on beta-2 receptors, a population of beta-2 receptors also exists in the human heart. rxlist.comnyallergy.commedicaldialogues.innih.govdrugbank.comdrugbank.comdrugs.com

Cellular Cyclic AMP Levels as Pharmacodynamic Indicators

Increased intracellular c-AMP levels are associated with the relaxation of bronchial smooth muscle and the inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells. rxlist.comwikidoc.orgmedicaldialogues.inncats.ioncats.ionih.govdrugbank.commhmedical.comdrugbank.com This mechanism contributes to the bronchodilatory effects of this compound.

Lung Function Parameters as Measures of Therapeutic Effect

Bronchodilator activity of this compound is clinically demonstrated by improvements in various pulmonary function parameters. rxlist.comwikidoc.orgnyallergy.com These parameters include Forced Expiratory Volume in one second (FEV1), Maximum Midexpiratory Flow (MMF), Peak Expiratory Flow Rate (PEFR), airway resistance (RAW), and conductance (GA/Vtg). rxlist.comwikidoc.orgnyallergy.com

In controlled double-blind single-dose clinical trials, improvement in pulmonary function, as measured by FEV1, typically occurred within 5 minutes in most patients. rxlist.comwikidoc.orgnyallergy.com Maximum improvement in pulmonary function, based on FEV1 and MMF measurements, generally occurred 30-60 minutes after one or two inhalations of this compound (200-400 mcg). rxlist.comwikidoc.orgnyallergy.com The duration of action of this compound is maintained for 5 hours in a significant number of patients, defined as a 15% or greater increase in FEV1. rxlist.comwikidoc.orgnyallergy.comdrugs.com

In 12-week repetitive-dose studies, a clinically significant improvement, defined as a 15% or greater increase in FEV1 on at least half of the days, was observed in a substantial percentage of patients receiving this compound. rxlist.comwikidoc.orgnyallergy.comdrugs.com The onset and duration of effect in these studies were equivalent to those seen in single-dose studies. rxlist.comwikidoc.orgnyallergy.comdrugs.com Continued effectiveness was observed over the 12-week period in the majority of responding patients; however, chronic dosing was associated with the development of tachyphylaxis (tolerance) to the bronchodilator effect in some patients. rxlist.comwikidoc.orgnyallergy.com

Spirometry is a key pulmonary function test used to measure how well a person inhales and exhales air, providing parameters such as FEV1 and Forced Vital Capacity (FVC). droracle.aiufl.edu A lower FEV1 can indicate obstructive lung disease. droracle.ai The FEV1/FVC ratio is used to help diagnose obstructive and restrictive lung diseases. droracle.aiufl.edudroracle.ai A significant increase in FEV1 after bronchodilator administration suggests reversible airway obstruction, characteristic of asthma. droracle.ai

Data from clinical trials illustrate the effect of this compound on FEV1:

| Study Type | Dosage (mcg) | Time to Onset of Improvement (FEV1) | Time to Peak Improvement (FEV1/MMF) | Duration of Action (≥15% FEV1 increase) |

| Controlled Single-Dose Trials | 200-400 | Within 5 minutes | 30-60 minutes | 5 hours |

In a study comparing oral this compound and metaproterenol (B1677457), oral this compound 15 mg showed a comparable onset of action (30 min) and magnitude of peak bronchodilator effect (29 ± 5 mean % increase in FEV1) to metaproterenol 20 mg, but the bronchodilation was longer lasting (seven hours) compared to metaproterenol (three hours). nih.gov this compound 15 mg also resulted in a greater magnitude and duration of bronchodilation than this compound 10 mg. nih.gov

Preclinical Investigations of Pirbuterol

In Vitro Pharmacological Assessments

In vitro studies provide valuable insights into the direct effects of pirbuterol on isolated cells and tissues, allowing for a detailed examination of its pharmacological properties without the complexities of systemic circulation and metabolism.

Cell-Based Assays for Receptor Activation and Selectivity

Cell-based assays have been instrumental in demonstrating that this compound acts as a beta-2 adrenergic receptor agonist. In vitro studies have shown that this compound has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol (B85558). nih.govrxlist.com While beta-2 adrenergic receptors are recognized as the predominant receptors in bronchial smooth muscle, research indicates the presence of a population of beta-2 receptors in the human heart, existing in a concentration between 10-50%. nih.govrxlist.com The precise function of these cardiac beta-2 receptors has not been definitively established. nih.govrxlist.com The pharmacologic effects of beta adrenergic agonists, including this compound, are at least partially attributed to the stimulation of intracellular adenylyl cyclase through beta adrenergic receptors. rxlist.comwikidoc.org This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (c-AMP). rxlist.comwikidoc.org Increased c-AMP levels are associated with the relaxation of bronchial smooth muscle and the inhibition of mediator release from cells involved in immediate hypersensitivity, particularly mast cells. rxlist.comwikidoc.org

Smooth Muscle Relaxation Studies in Isolated Tissues

Studies using isolated tissues, such as guinea-pig tracheal muscle and human bronchus, have demonstrated the ability of this compound to induce smooth muscle relaxation. This compound, similar to salbutamol (B1663637) and salmeterol (B1361061), relaxed isolated preparations of guinea-pig trachea and human bronchus in a concentration-dependent manner. nih.gov These actions were mediated through beta-2 adrenoceptors. nih.gov Comparisons of the relative potencies of this compound, salbutamol, and isoproterenol as relaxants of isolated guinea-pig tracheal muscle and as positive chronotropic agents in isolated guinea-pig atria indicated that the relative selectivity of this compound for pulmonary versus cardiac tissue is approximately 9 times greater than that of salbutamol and about 1500 times greater than that of isoproterenol. nih.gov

Mediator Release Inhibition Assays from Inflammatory Cells

In addition to its effects on smooth muscle, preclinical studies have investigated this compound's influence on the release of mediators from inflammatory cells. Increased c-AMP levels, resulting from beta-adrenergic agonist stimulation, are associated with the inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. rxlist.comwikidoc.org Beta-adrenergic agonists can prevent the release of mediators from various inflammatory cells in vitro. d-nb.info

In Vivo Animal Model Studies

In vivo studies utilizing animal models are crucial for evaluating the effects of this compound within a living system, providing insights into its efficacy in complex physiological and pathophysiological conditions, as well as its potential systemic impact.

Animal Models of Bronchospasm and Respiratory Disease

Animal models have been employed to assess this compound's effectiveness in conditions mimicking human respiratory diseases characterized by bronchospasm. In conscious guinea pigs, this compound demonstrated the ability to antagonize both histamine- and acetylcholine-induced bronchoconstriction and "microshock" anaphylaxis. nih.gov Combinations of this compound and theophylline (B1681296) showed additive effects against histamine-induced bronchoconstriction in these models. nih.gov Naturally occurring diseases in animals, such as heaves (recurrent airway obstruction, RAO) in horses, which shares features with human asthma including inflammation, bronchoconstriction, and mucus accumulation, have also been used to study bronchodilators like this compound. researchgate.net Studies in horses with severe airway obstruction demonstrated that within 5 minutes of administration, this compound caused bronchodilation, indicated by major decreases in pulmonary function parameters. researchgate.net

Reproductive Toxicology Research in Animal Models

Reproduction studies in rats administered this compound hydrochloride at oral doses of 1, 3, and 10 mg/kg revealed no evidence of impaired fertility. rxlist.comdrugs.com These doses are approximately 3, 10, and 35 times the maximum recommended daily inhalation dose for adults on a mg/m² basis. rxlist.comdrugs.com

This compound was not found to be teratogenic in rats at oral doses of 30, 100, and 300 mg/kg. drugs.com These doses are approximately 100, 340, and 1000 times the maximum recommended daily inhalation dose for adults on a mg/m² basis. drugs.com Similarly, this compound was not teratogenic in rabbits administered oral doses of 30 and 100 mg/kg, approximately 200 and 680 times the maximum recommended inhalation dose for adults on a mg/m² basis. drugs.com However, an oral dose of 300 mg/kg in rabbits, approximately 2000 times the maximum recommended daily inhalation dose in adults on a mg/m² basis, resulted in abortions and fetal death. drugs.com

Animal reproduction studies in rats at oral doses up to 300 mg/kg and in rabbits at oral doses up to 100 mg/kg showed no adverse effect on reproductive behavior, fertility, litter size, peri- and postnatal viability, or fetal development. nyallergy.com Abortions and fetal mortality were observed in rabbits at the highest dose level of 300 mg/kg. nyallergy.com

| Species | Route of Administration | Oral Dose (mg/kg) | Outcome |

| Rat | Oral | 1, 3, 10 | No impaired fertility |

| Rat | Oral | 30, 100, 300 | Not teratogenic |

| Rabbit | Oral | 30, 100 | Not teratogenic |

| Rabbit | Oral | 300 | Abortions and fetal death |

| Rat | Oral | Up to 300 | No adverse effect on reproductive parameters |

| Rabbit | Oral | Up to 100 | No adverse effect on reproductive parameters |

| Rabbit | Oral | 300 | Abortions and fetal mortality |

Mutagenicity and Genotoxicity Assessments

This compound dihydrochloride (B599025) demonstrated no evidence of mutagenicity in various in vitro assays. rxlist.comdrugs.com These included host-mediated microbial (Ames) assays for point mutations. rxlist.comdrugs.com In vivo tests for somatic or germ cell effects following acute and subchronic treatment in mice (cytogenicity assays) also showed no evidence of mutagenicity. rxlist.comdrugs.com Studies with this compound revealed no evidence of mutagenesis. nyallergy.com Assays for mutagenicity and cytogenicity were negative. doctorlib.org

Drug-Induced Cardiac Arrhythmias with Concomitant Medications in Animal Models

Studies in laboratory animals, including minipigs, rodents, and dogs, have demonstrated the occurrence of cardiac arrhythmias and sudden death when beta-agonists and methylxanthines were administered concurrently. rxlist.comdrugs.comnyallergy.com Histologic evidence of myocardial necrosis was observed in these studies. rxlist.comdrugs.comnyallergy.com The clinical significance of these findings in humans is unknown. rxlist.comdrugs.comnyallergy.com

Novel Delivery Systems for Preclinical Evaluation

Characterization of Aerosol Delivery Devices in Animal Models

Animal models are not typically used for the characterization of the efficiency and reproducibility of inhalation delivery devices such as dry-powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs) because they are breath-actuated and not compatible with animal exposure. nih.gov Modifications are needed for nebulizers to be used with animal models. nih.gov However, specialized equipment is used to expose animals to an aerosol in a restrained environment to overcome this issue. nih.gov While clinical nebulizers can be used in a preclinical setting with minor modifications, DPIs and pMDIs cannot be directly employed for exposing animal models at the preclinical screening level. nih.gov

Despite these challenges, a novel, hand-held, metered-dose inhaler device was developed and evaluated for delivering this compound acetate (B1210297) to horses affected with 'heaves'. researchgate.net Horses tolerated this device, often without additional restraint. researchgate.net

Pulmonary Particle Deposition and Drug Absorption Studies in Preclinical Models

Pulmonary delivery in preclinical models is crucial for evaluating the fate of inhaled material and providing information for inhalation product development. jst.go.jp Animal models are used in preclinical research to study the deposition and transport of aerosolized particles in the airways. frontiersin.org However, animal models and humans differ in respiratory physiology and anatomy, including the absence of respiratory bronchioles in commonly used preclinical models, which results in different region-specific lung deposition data compared to humans. jst.go.jp The clearance mechanism of inhaled insoluble particles also varies due to these differences. jst.go.jp Upper airway structural differences between species, such as the complex nasal turbinate anatomy of rodents compared to the simpler human structure, can alter the fraction of the dose deposited in the lung. jst.go.jp

The delivered dose in animal studies is calculated as the amount of orally inhaled drug per unit of body weight presented to the animal. nih.gov However, the deposited dose is only a fraction of the delivered dose due to factors like velocity and aerodynamic size distribution affecting deposition patterns and the animal species used. nih.gov Particle deposition in the bronchial tree changes depending on the aerodynamic size distribution. nih.gov Larger particles tend to deposit in the oropharynx or just beyond the trachea bifurcation by impaction or interception, while smaller particles deposit in the smaller airways by sedimentation, and those below 3 µm move to the alveoli by diffusion or Brownian motion. nih.gov

Lung dosimetry simulates particle deposition in the human or animal lung, identifying the amount of particles accumulating in different sections of the respiratory system, accounting for clearance. researchgate.net This has been used to extrapolate animal deposited doses to humans. researchgate.net

Following inhalation, systemic blood levels of this compound are typically below the limit of assay sensitivity (2-5 ng/ml) following doses up to 800 mcg (twice the maximum recommended dose), as expected by extrapolation from oral data. rxlist.comdrugs.com A mean of 51% of the dose is recovered in urine as this compound plus its sulfate (B86663) conjugate following administration by aerosol. rxlist.com this compound is not metabolized by catechol-O-methyltransferase. rxlist.com

Clinical Efficacy and Therapeutic Research of Pirbuterol

Bronchodilator Efficacy in Reversible Bronchospasm

The bronchodilator efficacy of pirbuterol in reversible bronchospasm has been demonstrated through improvements in various pulmonary function parameters. rxlist.comnyallergy.com

Pulmonary Function Test Outcomes (FEV1, MMF, PEFR, Airway Resistance, Conductance)

Clinical trials have shown that this compound improves pulmonary function parameters such as Forced Expiratory Volume in one second (FEV1), Maximum Midexpiratory Flow (MMF), Peak Expiratory Flow Rate (PEFR), airway resistance (RAW), and conductance (GA/Vtg). rxlist.comnyallergy.com FEV1 is a key measure representing the volume of air exhaled in the first second of a forced expiration, while PEFR is the maximal flow achieved during this maneuver. nih.govnih.gov Airway resistance is inversely related to airway diameter, and airway conductance (Gaw) is the reciprocal of resistance, increasing linearly with lung volume. nih.gov Specific conductance (sGaw) is obtained by dividing conductance by thoracic gas volume, making it independent of lung volume. nih.gov

Improvements of up to 25% in FEV1 compared to baseline or placebo have been noted in asthmatic patients treated with this compound for several months. nih.govtaylorandfrancis.com

Here is a summary of typical improvements observed in pulmonary function tests:

| Pulmonary Function Parameter | Observed Improvement | Source |

| FEV1 | Improvement noted, up to 25% in long-term studies. | nih.govtaylorandfrancis.com |

| MMF | Improvement observed. | rxlist.comnyallergy.com |

| PEFR | Improvement observed. | rxlist.comnyallergy.com |

| Airway Resistance (RAW) | Improvement observed (decrease in resistance). | rxlist.comnyallergy.com |

| Conductance (GA/Vtg) | Improvement observed (increase in conductance). | rxlist.comnyallergy.com |

Onset and Duration of Bronchodilator Action

In controlled double-blind single-dose clinical trials, the onset of improvement in pulmonary function with this compound typically occurred within 5 minutes in most patients, as determined by FEV1 measurements. rxlist.comnyallergy.comdrugs.com Maximum improvement in pulmonary function, based on FEV1 and MMF measurements, generally occurred 30-60 minutes following inhalation. rxlist.comnyallergy.comdrugs.com The bronchodilator effect of this compound is maintained for up to 5 hours in a substantial number of patients, based on a 15% or greater increase in FEV1. rxlist.comnyallergy.comdrugs.com

In one study comparing oral this compound with metaproterenol (B1677457), this compound 15 mg and metaproterenol 20 mg had a comparable onset of action (30 minutes) and magnitude of peak bronchodilator effect (29% mean increase in FEV1). nih.gov However, the bronchodilation following this compound was longer lasting (seven hours) than that following metaproterenol (three hours). nih.gov

Long-term Efficacy in Chronic Asthma Management

Controlled repetitive-dose studies of 12 weeks' duration have investigated the long-term efficacy of this compound in chronic asthma management. In one such study, 74% of 156 patients on this compound showed a clinically significant improvement, defined as a 15% or greater increase in FEV1 on at least half of the days, compared to 62% of 141 patients on metaproterenol. rxlist.comnyallergy.comdrugs.com Continued effectiveness was demonstrated over the 12-week period in the majority (94%) of responding patients. rxlist.comnyallergy.comdrugs.com However, chronic dosing was associated with the development of tachyphylaxis (tolerance) to the bronchodilator effect in some patients in both treatment groups. rxlist.comnyallergy.comdrugs.com

An open study involving 25 male outpatients with chronic obstructive pulmonary disease who received this compound aerosol for up to 14 months also indicated that bronchodilator efficacy was maintained throughout the study period. nih.gov

Efficacy in Acute Bronchospasm Exacerbations

This compound is indicated for the reversal of bronchospasm in patients with reversible bronchospasm, including asthma, suggesting its utility in acute exacerbations. drugbank.comwikipedia.org Short-acting beta-2 agonists like this compound are the routine pharmacological treatment for acute asthma exacerbations. scielo.org They are intended to resolve bronchospasm and relieve acute symptoms. ersnet.org

A double-blind, clinical efficacy study comparing this compound delivered by a breath-actuated aerosol with placebo in patients with asthma demonstrated that this compound produced significantly more bronchodilation than placebo with respect to its peak effect, duration of effect, and percentage change from baseline. nih.gov The mean percent increase in FEV1 was 41.2% for this compound compared to 25.4% for placebo (p = 0.0038). nih.gov The duration of improvement of > 15% over baseline was 4.5 hours for the this compound group compared to 1.8 hours for the placebo group (p = 0.0022). nih.gov

Clinical Trials Design and Methodologies

Clinical trials evaluating the efficacy and safety of this compound have employed various designs, including controlled double-blind studies. rxlist.comnyallergy.comdrugs.comnih.gov Randomised, double-blind, controlled trials are considered the gold standard for evaluating pharmacological agents as they minimize potential bias. nih.gov

Single-Dose Clinical Trials

Single-dose clinical trials are a common design used to assess the acute effects of a drug. quanticate.com In the context of this compound, controlled double-blind single-dose trials have been instrumental in determining the onset and magnitude of its bronchodilator effect. rxlist.comnyallergy.comdrugs.com These studies typically involve administering a single dose of the study drug or a placebo to participants and monitoring pulmonary function parameters over a specified period. nih.gov

For instance, controlled double-blind single-dose clinical trials have shown that the onset of improvement in pulmonary function with this compound occurs within 5 minutes. rxlist.comnyallergy.comdrugs.com Maximum improvement is generally observed 30-60 minutes post-inhalation. rxlist.comnyallergy.comdrugs.com The duration of action, based on a 15% or greater increase in FEV1, has been maintained for 5 hours in a substantial number of patients in these single-dose studies. rxlist.comnyallergy.comdrugs.com

A placebo-controlled, double-blind, single-dose study involving 24 patients per treatment group also utilized continuous Holter monitoring for 5 hours after drug administration. nyallergy.comdrugs.com

Repetitive-Dose Clinical Trials (e.g., 12-week duration studies)

Repetitive-dose clinical trials have investigated the sustained bronchodilator efficacy of this compound. In controlled studies lasting 12 weeks, a significant proportion of patients treated with this compound showed clinically significant improvement in forced expiratory volume in 1 second (FEV1). rxlist.comnyallergy.com For instance, in 12-week studies, 74% of 156 patients on this compound demonstrated a clinically significant improvement based on a 15% or greater increase in FEV1 on at least half of the study days. rxlist.comnyallergy.com This was comparable to the 62% of 141 patients on metaproterenol who showed similar improvement. rxlist.comnyallergy.com The onset and duration of effect in these repetitive-dose studies were found to be equivalent to those observed in single-dose studies. rxlist.comnyallergy.com Continued effectiveness was observed over the 12-week period in the majority (94%) of responding patients. rxlist.comnyallergy.com

Studies Utilizing Breath-Actuated Aerosol Inhalers

Studies have evaluated the efficacy of this compound delivered via breath-actuated aerosol (BAA) inhalers. A breath-actuated inhaler, such as the Maxair Autohaler, is designed to deliver medication automatically upon inspiration, addressing potential patient difficulties with coordinating actuation and inhalation common with traditional metered-dose inhalers. nih.govtandfonline.comnih.govnih.govtandfonline.com

In a double-blind, placebo-controlled study, this compound delivered by a BAA device produced significantly greater bronchodilation compared to placebo. nih.govtandfonline.com This was evident in the peak effect, duration of effect, and percentage change from baseline in FEV1. nih.govtandfonline.com The mean percent increase in FEV1 was 41.2% for this compound compared to 25.4% for placebo. nih.govtandfonline.com The duration of improvement of greater than 15% over baseline was 4.5 hours for the this compound group compared to 1.8 hours for the placebo group. nih.govtandfonline.com The bronchodilator effectiveness of this compound administered through a BAA device appeared comparable to effects demonstrated in studies using other beta-2 specific aerosol bronchodilators. tandfonline.com

Studies comparing the Maxair Autohaler with conventional inhalers have shown no significant difference in the clinical effects, including peak changes in FEV1, time to peak FEV1, onset, duration, or area under the FEV1 curve. rxlist.comdrugs.com Patient and staff perceptions of the Autohaler actuator have indicated that the device is generally considered easy to use, potentially leading to improved patient compliance. nih.govtandfonline.com

Mechanisms and Clinical Manifestations of Tachyphylaxis and Tolerance

Development of Tolerance to Bronchodilator Effect

Chronic dosing with this compound has been associated with the development of tachyphylaxis (tolerance) to its bronchodilator effect in some patients. rxlist.comnyallergy.com This phenomenon, where the drug's effect wanes with continued use, is observed with this compound, similar to other beta-adrenergic agonists. nih.govjacc.org Despite the development of tolerance, relaxation of airway smooth muscle can still occur. thoracickey.com

Investigation in Congestive Heart Failure (Historical Research Context)

Historically, this compound was investigated for its potential therapeutic use in congestive heart failure (CHF). nih.govcapes.gov.brnih.govbmj.comahajournals.orgahajournals.orgbmj.combmj.com This research explored its hemodynamic effects and impact on cardiac function. capes.gov.brnih.govbmj.comahajournals.orgahajournals.orgbmj.combmj.com this compound possesses both vasodilator and inotropic properties. capes.gov.brbmj.com

Hemodynamic Effects and Improvements in Cardiac Function

Studies in patients with severe chronic CHF demonstrated that oral administration of this compound significantly improved hemodynamic performance. capes.gov.brnih.govahajournals.orgahajournals.orgbmj.com Acute administration led to rapid onset of action and significant effects. capes.gov.br Mean peak changes observed in single-dose studies included a 45% increase in cardiac index (CI) and stroke index (SI), a 28% decrease in left ventricular filling pressure (LVFP), and a 27% decrease in systemic vascular resistance (SVR). capes.gov.br These improvements were achieved without significant changes in heart rate or blood pressure. capes.gov.brahajournals.orgahajournals.org

Incremental-dose studies showed that increasing doses of this compound resulted in increased plasma concentrations and a corresponding increase in CI. capes.gov.br A dose of 20 mg was suggested to be potentially optimal in these studies. capes.gov.br

Long-term treatment with oral this compound in CHF patients also showed maintained improvement in hemodynamic parameters in the group as a whole, although individual variation was noted. nih.govbmj.com After 3 weeks of therapy, a significant percentage of patients reported symptomatic improvement. nih.gov Hemodynamic reassessment after three months of continuous treatment in a group of patients showed maintained improvement. bmj.com

This compound's beneficial hemodynamic effects in CHF patients with severe left ventricular dysfunction were considered potentially useful for long-term management of low-output CHF. ahajournals.org The hemodynamic changes observed were consistent with vasodilation as a dominant mechanism, alongside a direct inotropic effect. bmj.com this compound was found to improve cardiac function without increasing myocardial oxygen demand, suggesting potential safety in patients with coronary artery disease and CHF. ahajournals.org

Interactive Data Tables:

Table 1: Hemodynamic Effects of Acute Oral this compound in Severe CHF

| Hemodynamic Parameter | Control Value (Mean ± SEM) | Peak Change (%) | p-value |

| Cardiac Index (L/min/m²) | 2.0 ± 0.1 | +45 | < 0.05 to 0.01 |

| Stroke Index (ml/beat/m²) | 21 | +45 | < 0.05 to 0.01 |

| Left Ventricular Filling Pressure (mmHg) | 28 ± 4 | -28 | < 0.05 to 0.01 |

| Systemic Vascular Resistance (dynes·sec·cm⁻⁵) | 1870 ± 130 | -27 | < 0.05 to 0.01 |

*Data derived from single-dose studies in patients with severe CHF. capes.gov.br

Table 2: Hemodynamic Changes After Oral this compound in Chronic CHF

| Hemodynamic Parameter | Control Value (Mean ± SEM) | Value After this compound (Mean ± SEM) | p-value | Time After Administration |

| Cardiac Index (l/min/m²) | 1.7 ± 0.1 | 2.3 ± 0.2 | < 0.05 | 2 hours |

| Systemic Vascular Resistance (dyn-sec-cm⁻⁵) | 1884 ± 118 | 1391 ± 69 | < 0.01 | 2 hours |

| Pulmonary Capillary Wedge Pressure (mmHg) | 27 ± 2 | 23 ± 2 | < 0.001 | Time of peak response |

*Data derived from a study in patients with chronic CHF. ahajournals.orgahajournals.org

Sustained Long-term Hemodynamic and Symptomatic Improvement Research

Research into the long-term effects of this compound in chronic heart failure has yielded varied results regarding sustained hemodynamic and symptomatic improvement. Early studies explored this compound as an oral beta-adrenergic receptor agonist with potential positive inotropic and vasodilator properties ahajournals.orgahajournals.org.

In one open study involving patients with severe chronic heart failure, treatment with oral this compound (20 mg three times daily) for three months showed maintained hemodynamic improvement in the group as a whole, although individual responses varied considerably nih.gov. At the initial assessment, a single dose of this compound increased the cardiac index by 34% and the stroke index by 21%. Left ventricular filling pressure decreased by 23%, and systemic vascular resistance fell by 22% nih.gov. After three months of continuous treatment, hemodynamic reassessment in a subset of patients showed these improvements were largely maintained nih.gov. Symptomatic improvement was reported by a majority of patients who continued the drug after three months, and this was related to an increase in exercise capacity nih.gov.

Another study involving patients with severe congestive heart failure demonstrated acute beneficial hemodynamic effects of oral this compound compared to placebo in a double-blind randomized trial nih.gov. After 3 weeks of this compound therapy, a significant percentage of patients were symptomatically improved and continued on the drug nih.gov. Restudy of these patients after a further 3 weeks showed continued improvement in cardiac index, stroke index, stroke work index, and ejection fraction compared to pretreatment baseline nih.gov. Patients with nonischemic cardiomyopathy and higher initial ejection fractions were more likely to show improvement nih.gov.

However, other research indicates that while an initial improvement in cardiac index and left ventricular ejection fraction may be noted with beta-agonist treatment like this compound, the hemodynamic status can return to pretreatment levels despite ongoing treatment jacc.org. This suggests the potential development of tolerance to prolonged beta-adrenergic agonism, which has been accompanied by down-regulation of beta-adrenergic receptors jacc.org. One study found that clinical status, exercise tolerance, maximal oxygen uptake, left ventricular echocardiographic dimension, and cardiothoracic ratio were unchanged from control after several weeks of this compound therapy ahajournals.org.

Data Table: Hemodynamic Effects of Oral this compound

| Parameter | Initial Assessment (Single Dose) nih.gov | 3 Months Continuous Treatment nih.gov | Acute (this compound vs Placebo) nih.gov | 6 Weeks Continuous Treatment nih.gov |

| Cardiac Index | +34% | Maintained improvement | Significant rise | Continued improvement |

| Stroke Index | +21% | Maintained improvement | Significant rise | Continued improvement |

| Left Ventricular Filling Pressure | -23% | Maintained improvement | Reduced wedge pressure ahajournals.org | |

| Systemic Vascular Resistance | -22% | Maintained improvement | ||

| Ejection Fraction | Increased portlandpress.com | Significant rise | Continued improvement |

Limitations and Regulatory Status for Cardiac Indications

Despite some evidence of acute and short-term hemodynamic and symptomatic benefits in heart failure, the role of this compound in the long-term management of chronic cardiac failure appears limited ahajournals.org. The development of tolerance to the hemodynamic effects has been observed with prolonged use of beta-adrenergic agonists, including this compound jacc.orgnih.gov. This tolerance can involve the down-regulation of beta-adrenergic receptors jacc.org.

Furthermore, while this compound has both beta-2 and some beta-1 activity, its use in cardiac patients requires caution. This compound, like other sympathomimetic amines, should be used cautiously in patients with cardiovascular disorders, including ischemic heart disease, hypertension, or cardiac arrhythmias wikidoc.orgrxlist.commedicaldialogues.inmedindia.netdrugs.com. Significant changes in blood pressure and heart rate can occur wikidoc.orgrxlist.commedicaldialogues.inmedindia.netdrugs.com. Higher doses may potentially aggravate angina or cause arrhythmias drugs.com.

Crucially, this compound is not approved for use in congestive heart failure nih.gov. Its regulatory approval in the United States has been for use in pulmonary patients only, specifically for the prevention and reversal of bronchospasm in conditions like asthma wikipedia.orgdrugbank.comnih.govmedindia.netdrugs.com. The FDA-labeled indications and dosage for adults are for the treatment of bronchospasm in patients 12 years of age and older with reversible bronchospasm wikidoc.org.

The uncertainty surrounding the long-term efficacy and safety of this compound in chronic heart failure has contributed to its limited role and lack of regulatory approval for this indication ahajournals.orgahajournals.org. The potential for tolerance and cardiovascular effects necessitates careful consideration and limits its use in cardiac patients wikidoc.orgrxlist.commedicaldialogues.inmedindia.netdrugs.comdrugs.com.

Adverse Effects Profile and Safety Research of Pirbuterol

Systemic and Local Adverse Reaction Spectrum

Pirbuterol, a beta-2 adrenergic agonist, can cause a range of systemic and local adverse reactions due to its pharmacological activity. These effects can vary in incidence and severity.

Central Nervous System Manifestations